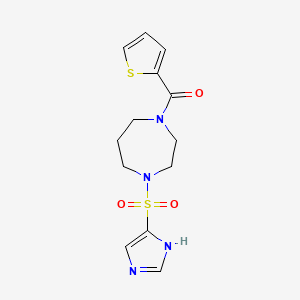
1-(1H-imidazole-4-sulfonyl)-4-(thiophene-2-carbonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazole-4-sulfonyl)-
Actividad Biológica
1-(1H-imidazole-4-sulfonyl)-4-(thiophene-2-carbonyl)-1,4-diazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9N3O3S
- Molecular Weight : 251.27 g/mol
This compound features an imidazole ring and a thiophene moiety, which are known for their biological activity.
Biological Activity Overview
Research indicates that compounds with imidazole and thiophene structures exhibit a range of biological activities, including:
- Antitumor Activity : Imidazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that imidazole-containing compounds can induce apoptosis in various cancer cell lines .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, which may be beneficial in treating conditions like arthritis .
The biological activities of this compound can be attributed to several mechanisms:
- PARP Inhibition : Certain imidazole derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. Inhibition of PARP can lead to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Research has shown that these compounds can induce cell cycle arrest at the G2/M phase, leading to programmed cell death in cancerous cells .
- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress .
Table 1: Summary of Biological Activities
Detailed Findings
- Antitumor Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent antiproliferative effects. For example, one study reported an IC50 value of 2.57 µM for a related compound against breast cancer cells .
- Antimicrobial Properties : The antimicrobial efficacy was evaluated using the disk diffusion method, showing that the compound exhibited significant zones of inhibition against various bacterial strains compared to standard antibiotics .
Propiedades
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c18-13(11-3-1-8-21-11)16-4-2-5-17(7-6-16)22(19,20)12-9-14-10-15-12/h1,3,8-10H,2,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKYKYQUNARMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














